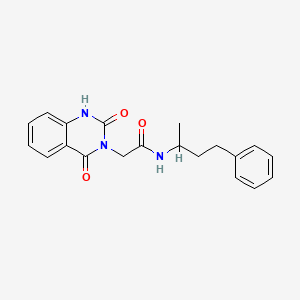
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide, commonly known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ is a synthetic compound that was first synthesized in 2009 and has since then been used in various research studies due to its potent inhibitory effects.
科学的研究の応用
DNA Photo-Disruptive and Molecular Docking Studies
Research on quinazolinone derivatives, including compounds like 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide, has shown promise in DNA photo-disruptive applications. Microwave-assisted green processes have been utilized for synthesizing these compounds, demonstrating photo-activity towards plasmid DNA under UV irradiation. Molecular docking studies indicate satisfactory DNA binding, suggesting potential in developing photo-chemo or photodynamic therapeutics (Mikra et al., 2022).
Anticonvulsant Activity Evaluation
A study on the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide revealed insights into their affinity to GABAergic biotargets. This research aimed to determine their anticonvulsant activities using PTZ-induced seizures models in mice. The results highlighted the importance of the cyclic amide fragment in exhibiting anticonvulsant activity, providing a basis for further pharmacological investigations (El Kayal et al., 2022).
Antitumor and Antimicrobial Applications
Compounds derived from quinazolinone have been evaluated for their antitumor and antimicrobial activities. One study synthesized new derivatives and tested them for analgesic, anti-inflammatory, and antimicrobial properties. These derivatives showed promising results, with some compounds exhibiting activities comparable to known pharmaceuticals. This suggests potential applications in developing novel therapeutic agents for cancer and infections (Daidone et al., 1999).
Novel Synthesis Approaches
Innovative synthesis methods for quinazolin-4(3H)-one derivatives have been explored, offering new pathways for creating N-arylpyrroles. These approaches highlight the versatility of quinazolinone compounds in organic chemistry and their potential for generating new molecules with varied biological activities (Dumitrascu et al., 2009).
特性
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(11-12-15-7-3-2-4-8-15)21-18(24)13-23-19(25)16-9-5-6-10-17(16)22-20(23)26/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBLTNHEWGKKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


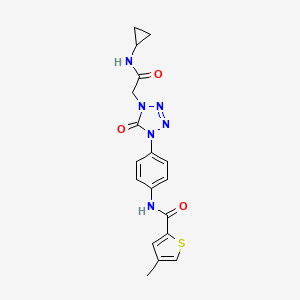
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
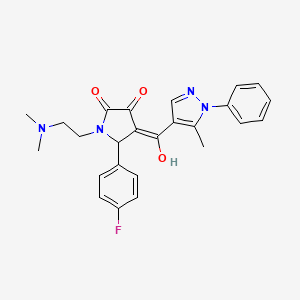
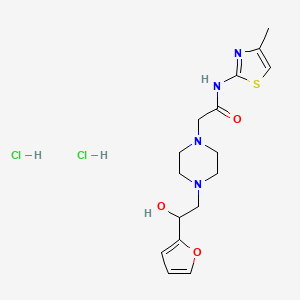
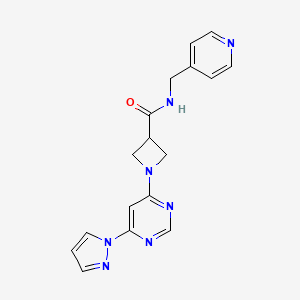
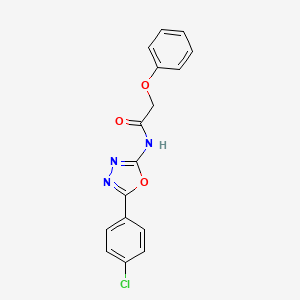

![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)
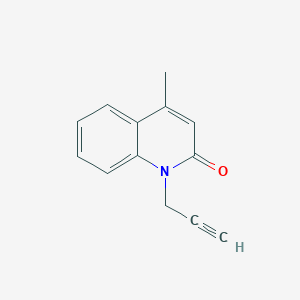
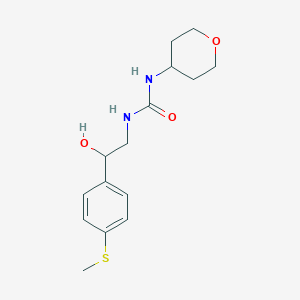
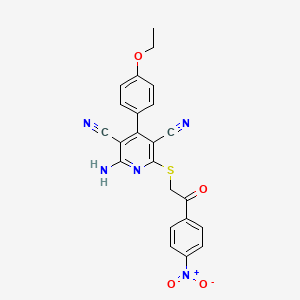
![3-(3,4-dimethylphenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772235.png)